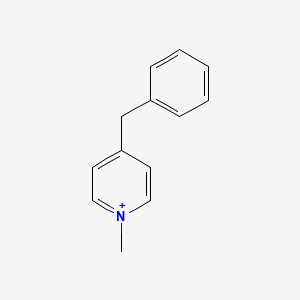

4-Benzyl-1-methylpyridin-1-ium

Description

Structure

3D Structure

Properties

CAS No. |

46340-38-9 |

|---|---|

Molecular Formula |

C13H14N+ |

Molecular Weight |

184.26 g/mol |

IUPAC Name |

4-benzyl-1-methylpyridin-1-ium |

InChI |

InChI=1S/C13H14N/c1-14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/q+1 |

InChI Key |

VXHDYQQBIWTVOC-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=CC=C(C=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Benzyl 1 Methylpyridin 1 Ium Analogues

Quaternization Reactions: Mechanistic Pathways

Quaternization represents the most direct and fundamental approach for the synthesis of 4-benzyl-1-methylpyridin-1-ium salts. This process involves the alkylation of the nitrogen atom of 4-benzylpyridine (B57826), fundamentally altering its electronic properties and reactivity. The mechanistic underpinnings of these reactions are crucial for controlling reaction outcomes and optimizing conditions.

Electrophilic Amination Approaches to Pyridinium (B92312) Salts

While less common for simple N-alkylation, electrophilic amination provides an alternative conceptual pathway to nitrogen-heteroaromatic cations. This process involves the reaction of a nucleophile with an electrophilic nitrogen source. wikipedia.org In the context of pyridinium salt synthesis, this could involve a reaction where a precursor molecule is attacked by a species containing an electrophilic nitrogen atom that ultimately becomes the nitrogen of the pyridinium ring.

More practically, modern strategies achieve the amination of pyridine (B92270) C-H bonds, which can then be followed by N-alkylation to produce functionalized pyridinium salts. These methods often rely on generating a reactive nitrogen electrophile. For instance, reagents derived from hydroxylamines can serve as electrophilic aminating agents. acs.org A general representation involves the activation of a pyridine to make it susceptible to attack or the direct functionalization using a potent aminating reagent.

Key reagents in electrophilic amination include:

Hydroxylamine-O-sulfonic acid and its derivatives: These compounds can aminate a variety of nucleophiles.

Oxaziridines: These three-membered rings contain an electrophilic nitrogen atom susceptible to nucleophilic attack. wikipedia.org

N-Aminopyridinium salts: These can act as precursors for amidyl radicals under photoredox catalysis, leading to C-N bond formation. acs.org

While direct electrophilic amination to form the core pyridinium structure from a non-nitrogenous ring is rare, these principles are applied to introduce amino groups onto a pre-existing pyridine ring, which can then be quaternized to yield amino-substituted this compound analogues. nih.gov

Synthesis via Pyrylium (B1242799) Salt Condensation and Ring Transformation Processes

A powerful and versatile method for synthesizing N-substituted pyridinium salts, including analogues of this compound, is through the condensation of pyrylium salts with primary amines. semanticscholar.orgresearchgate.net Pyrylium salts are six-membered aromatic rings containing a positively charged oxygen atom, making them highly electrophilic. semanticscholar.org

The reaction mechanism, often referred to as the Zincke reaction, proceeds as follows:

Nucleophilic Attack: The primary amine (e.g., methylamine (B109427) for the target compound) attacks the C-2 position of the pyrylium ring.

Ring Opening: This initial attack leads to the opening of the pyrylium ring, forming a pentadienal derivative, often a 5-(methylamino)penta-2,4-dien-1-one intermediate (a divinylogous amide). researchgate.net

Ring Closure: The terminal aldehyde of the intermediate undergoes intramolecular condensation with the secondary amine.

Dehydration: The resulting hydroxyl intermediate readily eliminates a molecule of water under acidic or thermal conditions to form the stable, aromatic pyridinium ring.

This method allows for the synthesis of a wide variety of pyridinium salts by simply varying the substituents on the starting pyrylium salt and the primary amine. nih.gov To synthesize a this compound analogue, one would start with a pyrylium salt bearing a benzyl (B1604629) group at the 4-position.

| Pyrylium Salt Precursor | Amine | Resulting Pyridinium Cation |

| 4-Benzyl-2,6-diphenylpyrylium tetrafluoroborate (B81430) | Methylamine | 4-Benzyl-1-methyl-2,6-diphenylpyridin-1-ium |

| 4-Benzyl-2,6-dimethylpyrylium perchlorate | Methylamine | 4-Benzyl-1-methyl-2,6-dimethylpyridin-1-ium |

| 4-Benzyl-2,4,6-triphenylpyrylium salt | Aniline | 4-Benzyl-1,2,6-triphenylpyridin-1-ium |

This table illustrates the versatility of the pyrylium salt condensation method for generating diverse pyridinium salt analogues.

This ring transformation strategy is highly efficient and provides access to complex pyridinium structures that may be difficult to obtain through direct alkylation of a pre-formed pyridine. nih.gov

Catalytic Approaches in Pyridinium Salt Synthesis

Catalysis offers advanced routes to pyridinium salts, enabling reactions under milder conditions, with higher selectivity, and providing access to novel structures. Both homogeneous and heterogeneous catalysts have been employed to facilitate the formation of pyridinium derivatives.

Homogeneous and Heterogeneous Catalysis in Pyridinium Derivative Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, has been instrumental in the functionalization of pyridines prior to or during quaternization. Transition-metal catalysts, particularly those based on rhodium, iridium, and nickel, are used for the C-H activation of pyridines, allowing for the introduction of various substituents. researchgate.netbeilstein-journals.orgnih.gov For instance, a rhodium complex can catalyze the ortho-alkylation of a pyridine ring, which can then be N-methylated to yield a substituted pyridinium salt. beilstein-journals.org

Organocatalysis has also emerged as a powerful tool. Chiral isothiourea catalysts have been used in the enantioselective dearomatization of pyridinium salts, showcasing a catalytic approach that directly engages the pyridinium moiety. nih.govrsc.org In these reactions, the catalyst generates a nucleophilic species in situ, which then adds to the pyridinium ring.

| Catalyst Type | Metal/Catalyst | Reaction Type | Outcome |

| Homogeneous | Rh(COD)₂BF₄ / (R)-BINAP | Dearomatization-Alkylation | Chiral Dihydropyridines from Pyridinium Salts nih.gov |

| Homogeneous | Isothiourea (Organocatalyst) | Enantioselective Addition | Enantioenriched 1,4-Dihydropyridines rsc.org |

| Homogeneous | Rh-Al Heterobimetallic | C2-Monoalkylation of Pyridine | Functionalized Pyridines for Quaternization nih.gov |

| Heterogeneous | Brønsted Acidic Ionic Liquids | Esterification | Catalyzes reactions using a pyridinium-based catalyst researchgate.net |

This table showcases various catalytic systems used in the synthesis and functionalization of pyridine and pyridinium derivatives.

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of catalyst separation and reusability. While less common for the direct N-alkylation step, solid acid catalysts like zeolites or acidic resins can promote the formation of pyridines from simpler precursors, which are then available for quaternization.

Ionic Liquid Mediated Synthesis of Pyridinium Salts

Ionic liquids (ILs), which are salts that are liquid below 100 °C, are often composed of pyridinium cations themselves. alfa-chemistry.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them excellent media for chemical reactions. ionike.com

The synthesis of pyridinium salts, including this compound, can be advantageously performed in an ionic liquid medium. The highly polar and ionic nature of the IL solvent can stabilize the charged transition state of the SN2 quaternization reaction, potentially leading to enhanced reaction rates and higher yields compared to conventional molecular solvents.

Furthermore, certain ionic liquids can act as both solvent and catalyst. Brønsted acidic ionic liquids, such as those based on pyridinium hydrogen sulfate (B86663) ([H-Pyr]⁺[HSO₄]⁻), have been used to catalyze acid-mediated reactions. researchgate.net Task-specific ionic liquids can be designed to actively participate in the reaction, beyond merely serving as an inert solvent. The synthesis of pyridinium-based ILs themselves often involves a one-step or two-step process of quaternization followed by anion exchange, a process that can be facilitated by using another IL as the reaction medium. alfa-chemistry.comalfa-chemistry.com

Regioselective Functionalization Strategies for Pyridinium Rings

The functionalization of pyridinium rings presents a significant challenge in synthetic chemistry due to the inherent electron-deficient nature of the heterocycle. The positive charge on the nitrogen atom deactivates the ring towards electrophilic aromatic substitution, which is a common strategy for functionalizing many aromatic systems. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, primarily at the C2, C4, and C6 positions. For analogues of this compound, where the C4 position is already substituted, this leaves the C2 and C3 positions (and their equivalents C6 and C5) as primary targets for further modification. Advanced synthetic methodologies have been developed to overcome these challenges and achieve regioselective functionalization through various approaches, including direct C-H functionalization under photocatalysis, N-heterocyclic carbene catalysis, and the strategic functionalization of pyridine precursors prior to N-alkylation.

Direct C-H Functionalization via Photocatalysis

Visible-light photocatalysis has emerged as a powerful tool for the direct and regioselective functionalization of pyridinium salts under mild, transition-metal-free conditions. This method typically involves the generation of radical species that can add to the electron-deficient pyridinium ring. The regioselectivity of this addition can be controlled by the nature of the radical source.

Research has demonstrated a site-divergent functionalization of N-alkoxypyridinium salts, which serve as close analogues to N-alkylpyridinium compounds. acs.org By employing a quinolinone-based organic photocatalyst, it is possible to generate either phosphinoyl or carbamoyl (B1232498) radicals, which exhibit distinct regioselectivities upon addition to the pyridinium ring. acs.org Phosphinoyl radicals, generated from sources like diphenylphosphine (B32561) oxide, predominantly add to the C4 position. In contrast, carbamoyl radicals, generated from formamides, selectively functionalize the C2 position. acs.org This divergent reactivity provides a versatile platform for introducing different functional groups at specific positions on the pyridinium core. For a 4-substituted pyridinium salt like this compound, this C2-selective carbamoylation protocol would be particularly valuable.

Table 1: Site-Divergent Functionalization of Pyridinium Salts via Photocatalysis acs.org

| Substrate (Pyridinium Salt) | Radical Source | Catalyst | Position Functionalized | Product Yield |

| N-Ethoxy-2-methylpyridinium | Diphenylphosphine oxide | Q1 | C4 | 70% |

| N-Ethoxy-4-methoxypyridinium | N,N-dimethylformamide | Q1 | C2 | 81% |

| N-Ethoxy-4-(trifluoromethyl)pyridinium | N,N-dimethylformamide | Q1 | C2 | 79% |

| N-Ethoxypyridinium | N,N-dimethylformamide | Q1 | C2 | 75% |

| N-Ethoxy-4-phenylpyridinium | N,N-dimethylformamide | Q1* | C2 | 80% |

* Q1: 3-(diphenylphosphoryl)-6-methoxy-1-methylquinolin-2(1H)-one

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbene (NHC) catalysis offers a unique strategy for the C4-selective functionalization of pyridinium salts. This methodology has been successfully applied to the asymmetric β-pyridylation of enals, providing access to chiral β-pyridyl carbonyl compounds. nih.govresearchgate.net The reaction proceeds through a single-electron transfer (SET) mechanism involving a chiral Breslow intermediate-derived homoenolate and the pyridinium salt. nih.gov The resulting homoenolate radical adds selectively to the C4 position of the pyridine core. nih.govresearchgate.net

The key to achieving high enantioselectivity in this transformation is the use of specific solvents, such as hexafluorobenzene, which enhance the non-covalent interactions between the chiral NHC-bound homoenolate and the pyridinium salt. nih.gov While this method is highly selective for the C4 position, its direct application to the further functionalization of a C4-substituted compound like this compound is not straightforward. However, it represents a state-of-the-art method for constructing C4-functionalized pyridinium rings from simpler precursors.

Table 2: NHC-Catalyzed Enantioselective C4-Pyridylation of Enals researchgate.net

| Pyridinium Salt (1a) | Enal (2a) | NHC Precursor | Yield | Enantiomeric Ratio (er) |

| N-Phenyl-4-cyanopyridinium | Cinnamaldehyde | Triazolium Salt 5b | 24% | 76:24 |

| N-Phenyl-4-cyanopyridinium | Cinnamaldehyde | Triazolium Salt 5c | 25% | 84:16 |

| N-Phenyl-4-cyanopyridinium | Cinnamaldehyde | Triazolium Salt 5c* | 75% | 90:10 |

* Reaction conducted with visible light irradiation.

Functionalization via Pyridine Precursors

An effective and widely used indirect strategy for synthesizing functionalized this compound analogues involves the regioselective modification of the 4-benzylpyridine precursor, followed by N-methylation. This approach leverages the well-established chemistry of pyridine functionalization, which is more diverse than that of the corresponding pyridinium salts.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings at the position adjacent to a directing metalation group (DMG). wikipedia.org For a pyridine derivative, a DMG at a given position can direct lithiation to the neighboring carbon atom. clockss.orgbaranlab.org While the 4-benzyl group itself is not a DMG, the introduction of a suitable DMG (e.g., amide, methoxy) at the C2 or C3 position of the pyridine ring, or even on the benzyl moiety, would allow for subsequent selective functionalization at the adjacent position. After the desired substituent is introduced via reaction with an electrophile, the DMG can be removed or modified, and the final N-methylation step yields the target pyridinium analogue. wikipedia.orgclockss.org This strategy provides a reliable route to C3- or C5-functionalized analogues.

Transition-Metal-Catalyzed C-H Activation

Direct C-H activation of the 4-benzylpyridine precursor offers another sophisticated route. The pyridine ring itself can be challenging to functionalize due to the coordinating ability of the nitrogen atom, which can interfere with the catalyst. ingentaconnect.comrsc.org However, various catalytic systems have been developed to achieve regioselective C-H functionalization. For instance, iridium-catalyzed C-H borylation has been used for the selective C3-borylation of pyridine rings. nih.gov The resulting boronate ester is a versatile intermediate that can be subjected to Suzuki-Miyaura cross-coupling reactions to introduce a wide array of aryl or alkyl groups at the C3 position. Subsequent N-methylation would then furnish the desired 3-substituted-4-benzyl-1-methylpyridin-1-ium salt.

Nucleophilic Activation for Electrophilic Functionalization

A clever strategy to overcome the innate lack of reactivity of the pyridine ring towards electrophiles involves its temporary conversion into a more electron-rich, nucleophilic species. One such method is the hydrosilylation of the pyridine ring to form an N-silyl enamine intermediate. acs.org This transient enamine is sufficiently nucleophilic to react with electrophiles.

This approach has been successfully employed for the 3-position-selective trifluoromethylation of pyridine derivatives. acs.org The reaction proceeds by activating a hydrosilane with a borane (B79455) catalyst, which then reacts with the pyridine to form the N-silylenamine. This intermediate then reacts with an electrophilic trifluoromethylating agent. A final oxidation step restores the aromaticity of the pyridine ring, now functionalized at the C3 position. acs.org This method provides a novel pathway for installing functional groups via an "umpolung" (reactivity inversion) strategy, which can then be followed by N-methylation to produce the target pyridinium compound.

Table 3: 3-Position-Selective C–H Trifluoromethylation of Pyridines via Nucleophilic Activation acs.org

| Pyridine Substrate | Yield of 3-CF3 Product |

| 4-Phenylpyridine | 72% |

| 4-(p-Tolyl)pyridine | 69% |

| 4-(p-Methoxyphenyl)pyridine | 65% |

| 4-Chloropyridine | 51% |

| 3-Phenylpyridine | 51% |

Reactivity and Mechanistic Investigations of 4 Benzyl 1 Methylpyridin 1 Ium

Electrochemical Behavior and Redox Mechanisms

The electrochemical characteristics of pyridinium (B92312) salts, including 4-Benzyl-1-methylpyridin-1-ium, are of significant interest for applications ranging from electrocatalysis to organic battery technology. foragerone.com The electron-deficient nature of the pyridinium ring system makes it a prime candidate for reduction, a process that can be meticulously studied using electrochemical techniques.

Cyclic voltammetry (CV) is a principal technique used to investigate the reduction of pyridinium cations. For many pyridinium salts, the CV profile reveals a one-electron reduction process. acs.org This reduction is often electrochemically irreversible, particularly on common electrode materials like glassy carbon, gold, and copper. acs.orgwpmucdn.comresearchgate.net The irreversibility suggests that the initial electron transfer is followed by rapid chemical reactions of the resulting radical species.

The electrochemical reduction of the this compound cation involves the transfer of a single electron to the pyridinium ring, generating a neutral pyridinyl radical. The peak potential for this reduction is influenced by factors such as the solvent, the supporting electrolyte, and the scan rate. A linear relationship between the peak cathodic current and the square root of the scan rate is typically observed, which is characteristic of a diffusion-controlled electron transfer process. wpmucdn.com

| Scan Rate (mV/s) | Cathodic Peak Potential (Epc vs. Ag/AgCl) | Anodic Peak Potential (Epa vs. Ag/AgCl) | Process Reversibility |

|---|---|---|---|

| 25 | -1.05 V | Not Observed | Irreversible |

| 50 | -1.08 V | Not Observed | Irreversible |

| 100 | -1.12 V | Not Observed | Irreversible |

| 200 | -1.16 V | Not Observed | Irreversible |

Substituents on the pyridinium ring and the nitrogen atom play a crucial role in tuning the electrochemical redox potential. The electronic properties of these groups—whether they are electron-donating or electron-withdrawing—directly impact the ease of reduction of the pyridinium cation.

For this compound, two key substituents are present:

A methyl group at the 4-position: The methyl group is weakly electron-donating, which slightly increases the electron density on the pyridinium ring, making it marginally more difficult to reduce compared to an unsubstituted pyridinium ion.

A benzyl (B1604629) group on the nitrogen atom: The N-benzyl group's influence is more complex but it is generally considered to be electron-withdrawing, which facilitates the reduction of the pyridinium ring.

The interplay of these substituent effects determines the final reduction potential of the molecule. Studies on various substituted pyridinium compounds have established a clear correlation between the electronic nature of the substituents and their reduction potentials. researchgate.net

| Pyridinium Compound | Substituents | Approximate Reduction Potential (V vs. SCE) |

|---|---|---|

| 1-Methylpyridinium | N-Methyl | -1.18 |

| 1-Methyl-4-cyanopyridinium | N-Methyl, 4-Cyano (electron-withdrawing) | -0.51 researchgate.net |

| This compound | N-Methyl, 4-Benzyl | ~ -1.10 (Estimated) |

| Methylviologen | Bipyridinium structure | -0.45 researchgate.net |

The choice of electrode material has a profound impact on the electrochemical behavior of pyridinium cations, affecting both the reduction potential and the reversibility of the process. rsc.org Research has shown that pyridinium electrochemistry is highly surface-dependent. wpmucdn.comrsc.org

Platinum (Pt) Electrodes: Platinum is unique in that it often exhibits reversible or quasi-reversible cyclic voltammetry for pyridinium reduction. wpmucdn.comrsc.org The reduction potential on Pt is significantly less negative than on other common metals. rsc.org For instance, the reduction of pyridinium occurs at approximately -0.58 V vs. SCE on platinum. rsc.org

Gold (Au), Silver (Ag), and Copper (Cu) Electrodes: On these materials, the reduction of pyridinium is irreversible and occurs at much more negative potentials, typically around 400 mV more negative than on platinum. wpmucdn.comrsc.org On gold, an irreversible reduction wave is observed at approximately -1.0 V vs Ag/AgCl. acs.org This irreversibility is attributed to subsequent chemical processes that prevent the re-oxidation of the reduction product on the return scan. wpmucdn.com

Glassy Carbon (GC) Electrodes: GC is a widely used electrode material on which pyridinium reduction is also typically observed as an irreversible process. researchgate.net

This surface dependency implies a specific interaction between the pyridinium cation or its reduction products and the electrode surface, which influences the electron transfer kinetics. researchgate.net

| Electrode Material | Approximate Reduction Potential (V vs. SCE) | Process Reversibility |

|---|---|---|

| Platinum (Pt) | -0.58 rsc.org | Reversible rsc.org |

| Silver (Ag) | ~ -1.0 rsc.org | Irreversible wpmucdn.comrsc.org |

| Gold (Au) | ~ -1.0 rsc.org | Irreversible wpmucdn.comrsc.org |

| Copper (Cu) | ~ -1.0 rsc.org | Irreversible wpmucdn.comrsc.org |

| Glassy Carbon (GC) | ~ -1.1 | Irreversible researchgate.net |

Radical-Based Reaction Pathways

The one-electron reduction of pyridinium salts serves as a gateway to a rich field of radical chemistry. The resulting pyridinyl radicals are versatile intermediates that can engage in a variety of subsequent reactions.

The 4-benzyl-1-methylpyridinyl radical is generated via the single-electron reduction of the corresponding this compound cation. nih.govacs.org This process can be initiated electrochemically, as discussed above, or photochemically using a suitable photocatalyst. rsc.orgrsc.org The pyridinium salt's vacant π* orbital readily accepts an electron, leading to the formation of the neutral radical species. rsc.org

Once formed, the pyridinyl radical is a highly reactive intermediate. Its potential reaction pathways include:

Dimerization: Two pyridinyl radicals can couple to form a dimer.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor in the reaction medium.

Coupling Reactions: These radicals can effectively couple with other radical species present in the system, a strategy that has been harnessed to form new carbon-carbon bonds. nih.govacs.org For example, pyridinyl radicals have been shown to couple with allylic radicals. nih.govacs.org

Fragmentation: Depending on the nature of the substituents, the pyridinyl radical can undergo fragmentation. rsc.org

The specific pathway taken depends on the reaction conditions and the other species present. The study of these neutral radical intermediates has opened new avenues for the functionalization of pyridine-based molecules. nih.govacs.org

Single Electron Transfer (SET) is the fundamental process that initiates the radical-based chemistry of pyridinium salts. researchgate.netnih.gov The electron-deficient pyridinium ring acts as a potent electron acceptor, facilitating SET from an electron donor. researchgate.net This donor can be an electrode surface in an electrochemical cell or a photoexcited catalyst in a photochemical reaction. rsc.orgacs.org

The SET reduction of a pyridinium salt like this compound is a facile and reversible one-electron transfer that produces the corresponding radical. researchgate.net The general mechanism can be described as:

Py-R⁺ + e⁻ ⇌ Py-R•

This process is highly exergonic, especially when driven by a strong reductant. acs.org The resulting pyridinyl radical (Py-R•) is a key intermediate that bridges the initial reduction event to subsequent chemical transformations. researchgate.netnih.gov The ability of pyridinium salts to readily undergo SET has led to their widespread use as "radical reservoirs" or precursors for generating carbon-, nitrogen-, and oxygen-centered radicals in organic synthesis. researchgate.netnih.gov

Radical Cascade and Chain Reactions

While specific studies on radical cascade reactions involving this compound are not extensively documented, the general reactivity of pyridinium salts in radical processes provides a framework for understanding its potential behavior. N-alkyl pyridinium salts are known to be effective precursors for alkyl radicals under photoredox catalysis. nih.gov These reactions typically involve a single-electron reduction of the pyridinium salt to generate a radical intermediate, which can then participate in cascade reactions.

In the context of this compound, a visible-light-mediated process could potentially lead to the formation of a benzyl radical. This can be achieved through the fragmentation of a transient pyridinyl radical intermediate. whiterose.ac.uk Once formed, this benzylic radical could engage in a variety of cascade reactions, such as addition to alkenes, leading to the formation of more complex molecular architectures. The general mechanism for such a process is depicted below:

Table 1: Proposed General Mechanism for Radical Generation and Cascade

| Step | Description |

| 1. Excitation | A photocatalyst (PC) absorbs visible light and is excited to PC. |

| 2. Single Electron Transfer (SET) | The excited photocatalyst (PC) reduces the this compound salt, forming a pyridinyl radical. |

| 3. Radical Fragmentation | The pyridinyl radical undergoes fragmentation to generate a benzyl radical and 1-methyl-4-benzylpyridine. |

| 4. Radical Cascade | The benzyl radical adds to a suitable acceptor (e.g., an alkene), initiating a cascade sequence that can involve further cyclizations or additions. |

| 5. Chain Propagation/Termination | The radical chain can be propagated or terminated through various pathways, including reaction with other radical species or hydrogen atom abstraction. |

Recent research has highlighted the utility of pyridinium salts in the radical-mediated difunctionalization of alkenes, where they can act as both a source of a radical species and a pyridine (B92270) transfer reagent. rsc.org

Nucleophilic Reactivity of Pyridinium Systems

The electron-deficient nature of the pyridinium ring in this compound makes it an excellent electrophile for nucleophilic attack. The regioselectivity of this attack is influenced by the substituents on the ring.

Nucleophilic addition to N-alkylpyridinium salts typically occurs at the C2 or C4 position. In the case of this compound, the presence of the benzyl group at the 4-position directs nucleophilic attack to the C2 and C6 positions. However, in the absence of substitution at the 2- and 6-positions, N-alkylpyridinium salts have been shown to undergo nucleophilic addition at the C4 position. chemrxiv.org For instance, the Morita-Baylis-Hillman reaction with N-alkylpyridinium salts as electrophiles results in the dearomatization of the pyridine ring through addition at the C4 position. chemrxiv.org

A variety of nucleophiles can add to the pyridinium ring, including organometallic reagents, enolates, and heterocycles. For example, copper-catalyzed addition of diborylalkyl reagents to N-alkylpyridinium salts has been shown to proceed via a 1,2-addition pathway. nih.gov The general outcome of nucleophilic addition is the formation of a dihydropyridine (B1217469) derivative.

Table 2: Regioselectivity of Nucleophilic Addition to Pyridinium Salts

| Pyridinium Salt Substituent Pattern | Preferred Site of Nucleophilic Attack | Product |

| Unsubstituted N-alkylpyridinium | C2 or C4 | Dihydropyridine |

| 4-Substituted N-alkylpyridinium | C2 / C6 | Dihydropyridine |

| N-Boryl-activated pyridinium | C4 (due to steric hindrance at C2) nih.gov | Dihydropyridine nih.gov |

Pyridinium salts can undergo ring opening and recyclization reactions, often following an initial nucleophilic addition. These transformations are particularly prevalent in photochemical reactions, as discussed in the following section. However, under thermal conditions, strong nucleophiles can also induce ring-opening of the pyridinium system. The resulting intermediates can then undergo recyclization to form different heterocyclic structures.

Photochemical Transformations and Mechanistic Insights

The photochemistry of pyridinium salts has been a subject of interest due to the unique transformations that can be induced by ultraviolet or visible light. These reactions often proceed through highly reactive intermediates and can lead to the formation of complex molecular architectures.

Upon irradiation, N-alkylpyridinium salts can undergo a variety of photochemical transformations. One of the key processes is a photoelectrocyclization to form a bicyclic aziridine intermediate. sci-hub.se This intermediate is often not isolated but undergoes subsequent reactions in the presence of a nucleophilic solvent. sci-hub.se However, it has been noted that N-benzyl analogs of pyridinium salts can be unreactive in such photoelectrocyclization reactions, potentially due to quenching of the excited state by the electron-rich benzene (B151609) ring. sci-hub.se

In the context of radical generation, as mentioned in section 4.2.3, photolysis in the presence of a suitable photosensitizer can lead to a single-electron transfer to the pyridinium salt, initiating radical-based transformations. nih.gov

While the direct photolysis of the pyridinium salt is a primary pathway, the generation of reactive intermediates from the solvent or other components in the reaction mixture can also play a significant role. For instance, in aqueous solutions, the formation of hydroxyl radicals through various photochemical processes can lead to the degradation or transformation of the pyridinium salt. However, in the context of synthetic applications, the focus is typically on the direct photochemical reactivity of the pyridinium compound itself.

A key reactive intermediate in the photochemistry of N-alkylpyridinium salts is the aforementioned bicyclic aziridine. This strained intermediate is susceptible to nucleophilic attack, leading to a ring-opening reaction. This process is both regioselective and stereoselective, yielding trans,trans-trisubstituted cyclopentene derivatives when the reaction is carried out in the presence of nucleophiles like water, methanol, or acetic acid. sci-hub.se

Table 3: Photochemical Transformation of N-Alkylpyridinium Salts

| Reaction Type | Intermediate | Product |

| Photoelectrocyclization | Bicyclic aziridine sci-hub.se | 6-alkyl-6-azabicyclo[3.1.0]hex-2-en-4-yl derivatives sci-hub.se |

| Nucleophilic trapping of intermediate | Bicyclic aziridine sci-hub.se | trans,trans-trisubstituted cyclopentenes sci-hub.se |

| Photoredox Catalysis | Pyridinyl radical nih.gov | Products of radical cascade reactions nih.gov |

pH-Dependent Kinetics of Photochemical Reactions of this compound

The investigation into the pH-dependent kinetics of photochemical reactions for this compound reveals a notable gap in the current scientific literature. Extensive searches for specific data, including detailed research findings and kinetic data tables, did not yield information directly pertaining to the photochemical behavior of this particular compound as a function of pH.

While the broader field of pyridinium salt photochemistry has been a subject of interest, studies have predominantly focused on aspects such as their synthetic applications as radical precursors, and their complex photochemical transformations into various structurally diverse molecules. For instance, research has explored the influence of substituents on the photochemical rearrangement and fragmentation patterns of pyridinium ylides. These studies have shown that the electronic nature of substituents on the pyridinium ring can significantly dictate the reaction pathways, favoring processes like ring expansion or inhibiting them.

Furthermore, investigations into the degradation kinetics of related compounds, such as benzyl nicotinate, have demonstrated a clear dependence on pH, with stability being significantly influenced by the acidity or alkalinity of the aqueous solution. However, these findings cannot be directly extrapolated to predict the specific photochemical reactivity of this compound.

Mechanistic studies on the photochemical reactions of pyridinium salts with nucleophiles have also been conducted, providing insights into the formation of intermediates like Dewar isomers. These studies, however, have not systematically explored the kinetic effects of varying pH on these photochemical processes for the 4-benzyl substituted derivative.

Therefore, at present, there is no available experimental data to construct a detailed analysis or data tables regarding the pH-dependent kinetics of the photochemical reactions of this compound. This represents an unaddressed area of research within the photochemistry of pyridinium compounds.

Based on a thorough review of available scientific literature, it is not possible to generate an article on the "Computational and Theoretical Studies on this compound" that strictly adheres to the specified, detailed outline.

The public research domain does not appear to contain specific studies—such as Density Functional Theory calculations, molecular dynamics simulations, or transition state analyses—conducted directly on the this compound cation. While computational methods for similar pyridinium ions are well-documented, applying those general findings to this specific compound without direct research would involve speculation and extrapolation, thereby failing to meet the required standards of scientific accuracy and specificity.

Therefore, the creation of an article with detailed, validated research findings and data tables solely concerning this compound cannot be fulfilled at this time due to the absence of the necessary primary research data.

Computational and Theoretical Studies on 4 Benzyl 1 Methylpyridin 1 Ium

Noncovalent Interactions and Supramolecular Binding Energies (Computational Approach)

Computational and theoretical investigations into the noncovalent interactions and supramolecular binding energies of 4-benzyl-1-methylpyridin-1-ium are not extensively available in the reviewed scientific literature. However, detailed computational studies have been conducted on the closely related cation, 4-[(benzylamino)carbonyl]-1-methylpyridinium, in its halide salt forms (chloride, bromide, and iodide). These studies provide valuable insights into the nature and quantitative contribution of various noncovalent interactions that are likely to be relevant to the supramolecular chemistry of this compound as well. The primary computational tool used in these analyses is Hirshfeld surface analysis, derived from single-crystal X-ray diffraction data.

In the case of 4-[(benzylamino)carbonyl]-1-methylpyridinium halides, the cation and the halide anion are primarily linked by a strong N–H···Hal (where Hal = Cl, Br, I) hydrogen bond. researchgate.net The crystal structures are further stabilized by a variety of other noncovalent interactions.

A detailed breakdown of the intermolecular contacts for the chloride (AmCl) and bromide (AmBr) salts of 4-[(benzylamino)carbonyl]-1-methylpyridinium reveals the following contributions to the Hirshfeld surface:

| Intermolecular Contact | Contribution in AmCl (%) | Contribution in AmBr (%) |

| H···H | 42.1 | 42.5 |

| C···H/H···C | 18.0 | 18.2 |

| O···H/H···O | 12.3 | 11.0 |

| N···H/H···N | 2.2 | 1.9 |

| Hal···H/H···Hal | 21.6 (Cl) | 23.3 (Br) |

| C···C | 1.8 | 1.3 |

| C···O/O···C | 1.2 | 1.0 |

| C···N/N···C | 0.4 | 0.3 |

| O···O | 0.2 | 0.2 |

| N···O/O···N | 0.2 | 0.2 |

The data indicates that H···H, C···H, and O···H contacts, along with the significant hydrogen bonding to the halide anion, are the most crucial interactions for the stability of the crystal lattice. The π-π stacking interactions, represented by C···C contacts, are present but contribute to a lesser extent.

The two-dimensional fingerprint plots for the cation in the chloride and bromide salts visually confirm these findings. The most prominent features in these plots are the spikes corresponding to the N–H···Hal hydrogen bonds and the wings representing the numerous H···H contacts.

Advanced Research Applications of 4 Benzyl 1 Methylpyridin 1 Ium and Analogous Quaternary Pyridinium Compounds

Catalysis in Organic Transformations

Pyridinium-Based Ionic Liquids as Tunable Catalytic Media

Pyridinium-based ionic liquids (ILs) have emerged as a significant class of compounds in catalysis, acting as both solvents and catalysts. These salts, characterized by a pyridinium (B92312) cation, offer a unique combination of properties such as negligible vapor pressure, high thermal stability, and tunable solubility for various organic and inorganic compounds. ionike.comnih.gov The structure of the pyridinium cation, including the substituents on the nitrogen atom and the pyridine (B92270) ring, along with the choice of the anion, allows for the fine-tuning of their physical and chemical properties, such as acidity and polarity. ionike.com This tunability is a key factor in their application as catalytic media.

Protic pyridinium ILs, for instance, can be designed to possess significant Brønsted acidity, enabling them to catalyze a range of acid-catalyzed reactions. The acidity of these ILs can be modulated by altering the anion. ionike.com Research has demonstrated the successful use of 2-methylpyridinium-based protic ILs as acidic catalysts for reactions like the tert-butylation of phenol (B47542) and the esterification of cyclic olefins. ionike.com The catalytic activity in these systems correlates directly with the Hammett acidity of the ionic liquid, which is determined by the nature of the anion. ionike.com

The versatility of pyridinium-based ILs extends to biocatalysis as well. While some ionic liquids can denature enzymes, certain pyridinium-based ILs have been shown to maintain and even enhance the stability and activity of enzymes like Candida rugosa lipase (B570770) in mixed solvent systems. nih.govscispace.com For example, N-hexylpyridinium bromide ([C6Py]Br) has been observed to increase the hydrolytic activity of lipase in a methanol-water medium. nih.gov This highlights their potential as more environmentally friendly and recyclable solvent alternatives in enzymatic reactions. nih.gov The structural similarity to imidazolium-based ILs, coupled with their biodegradability, makes them an attractive option for green chemistry applications. nih.gov

| Compound/System | Reaction Type | Key Findings |

| 2-Methylpyridinium trifluoromethanesulfonate | Tert-butylation of phenol | Demonstrated effective catalytic activity correlated with its Brønsted acidity. ionike.com |

| 2-Methylpyridinium-based ILs | Esterification of cyclic olefins | Catalytic performance was consistent with the Hammett acidity order of the ILs. ionike.com |

| N-hexylpyridinium bromide ([C6Py]Br) | Lipase-catalyzed hydrolysis | Increased the hydrolytic activity of Candida rugosa lipase in a methanol-water solvent system. nih.gov |

| N-butylpyridinium tetrafluoroborate (B81430) ([C4Py]BF4) | Lipase-catalyzed hydrolysis | Maintained the stability of lipase in aqueous solutions. scispace.com |

Photoredox and Transition Metal Catalysis Facilitated by Pyridinium Salts

Quaternary pyridinium salts have become indispensable reagents in the fields of photoredox and transition metal catalysis, primarily serving as precursors to a wide array of radical species. sci-hub.sersc.org The underlying principle involves the single-electron reduction of the N-functionalized pyridinium core, which can be initiated by a photocatalyst upon visible light irradiation or by a transition metal catalyst. sci-hub.se This reduction leads to the formation of a neutral radical, which then undergoes rapid fragmentation of the N-X bond to release a functional group radical (X•). rsc.orgrsc.org This strategy allows for the generation of radicals under remarkably mild conditions, avoiding the harsh reagents and high temperatures often required in traditional methods. sci-hub.se

This approach has been successfully applied to generate alkyl radicals from N-alkylpyridinium salts for various C-C bond-forming reactions. For instance, in 2017, the deaminative generation of alkyl radicals from alkylpyridinium salts was reported for Suzuki-Miyaura cross-coupling reactions, facilitated by transition metal catalysis. rsc.org Concurrently, a photocatalytic deaminative Minisci reaction was developed, showcasing the versatility of these radical precursors. rsc.org The combination of photoredox and nickel catalysis has proven particularly powerful, enabling cross-electrophile coupling reactions with broad functional group tolerance. sci-hub.se

The redox-active nature of pyridinium salts allows them to be used in stereoselective transformations. rsc.orgrsc.org The generation of radicals under mild, photoinduced conditions has been integrated with chiral transition metal catalysts to achieve enantioselective product formation. rsc.org The tunability of the pyridinium salt scaffold, through modification of substituents, provides a means to control the redox potential and reactivity of the resulting radical species, making them a versatile platform for the development of new synthetic methodologies. sci-hub.se

| Pyridinium Salt Type | Catalysis Type | Reaction | Key Feature |

| N-Alkyl Pyridinium Salts | Transition Metal Catalysis | Suzuki-Miyaura Cross-Coupling | Deaminative generation of alkyl radicals. rsc.org |

| N-Alkyl Pyridinium Salts | Photocatalysis | Minisci Reaction | Photocatalytic alkyl radical generation. rsc.org |

| N-Aryl Pyridinium Salts | Cooperative Photoredox and Nickel Catalysis | Cross-Electrophile Coupling | Avoids stoichiometric metal reductants and high temperatures. sci-hub.se |

| N-Imido Pyridinium Salts | Photoredox Catalysis | Nitrogen Radical Generation | Facile single-electron reduction by an excited Ru-photocatalyst. sci-hub.se |

Electrochemical Catalysis, with Emphasis on CO2 Reduction Pathways

Pyridinium and its derivatives have garnered significant attention as co-catalysts in the electrochemical reduction of carbon dioxide (CO2), a process aimed at converting CO2 into valuable chemicals and fuels. nih.gov The presence of N-substituted pyridinium compounds in the electrolyte solution has been shown to dramatically alter the product selectivity of CO2 reduction on metal electrodes like polycrystalline copper. nih.gov Specifically, the addition of N-aryl substituted pyridinium additives can steer the reaction towards the formation of C2 and C3 products, such as ethylene (B1197577) and ethanol, with selectivities reaching 70-80%. nih.gov This is a remarkable shift from the typical product distribution on copper, which often includes a significant amount of methane (B114726) and hydrogen. nih.gov

The mechanism by which pyridinium cations facilitate CO2 reduction is a subject of ongoing research. It is understood that the pyridinium ion itself can be reduced at the electrode surface. rsc.orgacs.org The interaction between pyridinium, CO2, and the electrode surface creates an alternative pathway that can influence the reaction mechanism and product distribution. rsc.org Some studies suggest that the introduction of cationic pyridinium groups into the secondary coordination sphere of a primary catalyst, such as copper sites in a covalent organic framework, can enhance catalytic activity by stabilizing key intermediates like *COO⁻ and inhibiting the competing hydrogen evolution reaction. rsc.org

However, the role of pyridinium is complex. While increased cathodic currents are observed in the presence of both pyridinium and CO2, indicating a catalytic effect, detailed mechanistic studies have shown that the reduction potential of pyridinium is highly dependent on the electrode material. rsc.org First-principles calculations have challenged earlier assumptions, suggesting that pyridinium radicals may not be the key intermediates in homogeneous electrochemistry and that the electrode surface plays a critical, yet not fully understood, role. acs.org Despite these complexities, the ability of pyridinium-based systems to promote the selective formation of multi-carbon products from CO2 remains a promising avenue for artificial photosynthesis and sustainable chemical production. nih.gov

| Catalytic System | Electrode | Key Products | Noteworthy Observation |

| N-Aryl Pyridinium Additives | Polycrystalline Copper | Ethylene, Ethanol, 1-Propanol | Combined Faradaic efficiency for C≥2 products of ~80%; significant suppression of methane. nih.gov |

| Cationic Pyridinium Groups in Cu@N+-COF | Copper-site Anchored COF | Carbon Monoxide (CO) | Achieved a high Faradaic efficiency for CO of 93%, attributed to stabilization of the *COO⁻ intermediate. rsc.org |

| Pyridinium Ion (pyrH+) | Gold | Dihydrogen | No evidence for carbon-containing reduction products; CO2 implicated as a weak acid catalyst for H2 production. acs.org |

| Pyridinium Ion (pyrH+) | Platinum | Not specified | The reduction potential of pyridinium is significantly different (~400 mV less negative) compared to Ag, Au, and Cu electrodes. rsc.org |

Micellar Catalysis and Nucleophilic Activation Phenomena

Quaternary pyridinium compounds, with their characteristic positively charged nitrogen head and lipophilic tail, are classic examples of cationic surfactants. jst.go.jp In aqueous solutions, above a certain concentration (the critical micelle concentration), these molecules self-assemble into aggregates known as micelles. dergipark.org.tr These micelles create distinct microenvironments—a hydrophobic core and a charged interfacial region (the Stern layer)—that can significantly alter the rates and pathways of organic reactions, a phenomenon known as micellar catalysis. nih.govnih.gov

The catalytic effect of pyridinium-based micelles stems from their ability to concentrate reactants within the micellar pseudophase through electrostatic and hydrophobic interactions. researchgate.net For reactions between a neutral, hydrophobic substrate and a nucleophile, the micelle can solubilize the substrate in its core, while the charged head groups can attract counter-ionic nucleophiles to the interface, thereby increasing the effective concentration of both reactants and accelerating the reaction. lookchem.com For instance, cationic micelles formed from cetyltrimethylammonium bromide (CTAB), a quaternary ammonium (B1175870) salt analogous in structure to many pyridinium surfactants, have been shown to catalyze nucleophilic addition and aromatic substitution reactions. researchgate.netlookchem.com

Micelles can also activate nucleophiles. The reactivity of a nucleophile can be enhanced at the micelle-water interface. This activation is attributed to factors such as the lower polarity of the interfacial region compared to bulk water and the stabilization of the transition state by the micellar environment. nih.gov The rate enhancement is often dependent on the structure of the surfactant, including the length of the alkyl tail, which influences the hydrophobicity and size of the micelle. researchgate.net Kinetic studies of reactions in micellar systems are often analyzed using models analogous to enzyme catalysis, highlighting the ability of these self-assembled structures to act as simple enzyme mimics. dergipark.org.trresearchgate.net

| Surfactant Type | Reaction Type | Effect | Mechanistic Insight |

| Cationic (e.g., CTAB) | Nucleophilic addition of OH⁻ to a dye | Catalysis | Electrostatic attraction of the hydroxide (B78521) nucleophile to the cationic micelle surface. researchgate.net |

| Cationic (e.g., CTAB) | SNAr with neutral amine nucleophiles | Catalysis | Concentration of both the hydrophobic substrate and the nucleophile within the micellar pseudophase. lookchem.com |

| Anionic (e.g., SDS) | Diels-Alder reactions | Rate acceleration | Interactions of the acid catalyst with the anionic micelle surface. nih.gov |

| Cationic Gemini Surfactants | Peroxynucleophilic reactions | Rate enhancement | Increased nucleophilic reactivity of HOO⁻ in the micellar environment. nih.gov |

Supramolecular Chemistry and Host-Guest Interactions

Molecular Recognition and Binding Mechanisms of Pyridinium Cations

Pyridinium cations are valuable components in the field of supramolecular chemistry, where they participate in host-guest interactions driven by a variety of non-covalent forces. escholarship.orgnih.gov The positively charged, aromatic nature of the pyridinium ring enables it to engage in strong cation-π interactions with electron-rich aromatic systems. nih.gov This interaction, which involves a substantial electrostatic component, is a key driving force in the recognition of pyridinium guests by macrocyclic hosts possessing aromatic cavities. nih.gov

The binding of pyridinium derivatives is also influenced by hydrogen bonding, van der Waals forces, and the hydrophobic effect, particularly in aqueous media. nih.govthno.org Synthetic macrocyclic hosts, such as calix rsc.orgpyrroles and pillar rsc.orgpyridiniums, have been designed to specifically recognize and bind pyridinium cations and other guests. mdpi.com For example, water-soluble calix rsc.orgpyrrole receptors can effectively bind aromatic N-oxides (structurally related to pyridiniums) through a combination of hydrogen bonding, π-π, CH-π, and hydrophobic interactions. researchgate.net Similarly, pillar rsc.orgpyridinium macrocycles, which are themselves constructed from pyridinium units, form pre-organized, box-like cavities suitable for encapsulating guest molecules. mdpi.com

The geometry and electronic properties of both the pyridinium guest and the host molecule are critical for selective binding. unist.ac.kr The "lock-and-key" principle is often invoked, where size and shape complementarity between the host cavity and the guest molecule dictate the stability of the resulting supramolecular complex. unist.ac.kr These host-guest interactions can be used to control the physical properties and chemical reactivity of the bound guest molecule. escholarship.org The formation of these complexes is a dynamic and reversible process, making them suitable for applications in areas such as sensing, drug delivery, and the construction of self-assembled materials. unist.ac.krnih.gov

| Host Macrocycle | Guest Type | Primary Binding Interactions | Key Feature of Recognition |

| CREB-binding protein (CREBBP) bromodomains | 5-Isoxazolylbenzimidazole analogues | Cation-π interactions | Interaction between aromatic moieties of the guest and an Arginine residue in the host. nih.gov |

| Calix rsc.orgpyrrole derivatives | Aromatic N-Oxides | Hydrogen bonding, π-π, CH-π, hydrophobic interactions | Combination of multiple non-covalent forces leads to effective binding in water. researchgate.net |

| Pillar rsc.orgpyridinium | Various small molecules | Cation-π, Host-guest inclusion | Pre-organized, box-like cavity of the macrocycle. mdpi.com |

| β-Cyclodextrin | Adamantane (linked by a pyridinium connector) | Hydrophobic and van der Waals interactions | Strong binding affinity driven by the size compatibility of the adamantyl group and the cyclodextrin (B1172386) cavity. unist.ac.kr |

Inter-ionic Charge Transfer Complexes and Self-Assembly

The formation of inter-ionic charge-transfer (CT) complexes is a phenomenon observed in systems containing electron-donating and electron-accepting species. Quaternary pyridinium salts, with their electron-deficient cationic head, are excellent electron acceptors. When combined with suitable electron donors, such as hexacyanoferrate(II) anions, they can form colored, supramolecular inter-ionic charge-transfer complexes. The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the pyridinium acceptor, giving rise to a characteristic charge-transfer band in the visible region of the electromagnetic spectrum.

The electron-accepting ability of the pyridinium cation can be tuned by modifying the substituents on the nitrogen atom and the pyridine ring. For instance, mono- and bis-pyridinium-4-oxime compounds have been investigated as electron acceptors in the formation of these CT complexes. The energy of the charge-transfer band is directly related to the electron affinity and LUMO energy of the pyridinium acceptor.

The inherent amphiphilic nature of certain pyridinium salts, particularly those with long alkyl chains, drives their self-assembly in aqueous media. These lipid-like compounds can form various aggregates, such as micelles and vesicles (liposomes). For example, pyridinium salts based on a 1,4-dihydropyridine (B1200194) core have demonstrated self-assembling properties, forming nanoparticles in aqueous solutions. The size and stability of these self-assembled structures can be characterized by techniques like dynamic light scattering (DLS).

| Compound Type | Interacting Species | Phenomenon | Key Findings |

| Mono- and bis-pyridinium-4-oxime | Hexacyanoferrate(II) | Inter-ionic charge transfer | Formation of colored complexes; CT band energy correlates with acceptor's electron affinity. |

| 1,4-Dihydropyridine-based pyridinium salts | Water | Self-assembly | Formation of stable nanoparticles in aqueous medium. |

Design of Supramolecular Architectures and Functional Frameworks

The design and construction of intricate supramolecular architectures rely on the principles of molecular recognition and self-assembly, driven by non-covalent interactions such as hydrogen bonding, π-stacking, and host-guest interactions. Quaternary pyridinium compounds, particularly viologens (4,4'-bipyridinium derivatives), have been instrumental in the construction of such assemblies.

A notable example involves the use of p-sulfonatocalixarene (C4AS) as a macrocyclic host that can encapsulate viologen guests. The nature of the substituent on the pyridinium nitrogen significantly influences the resulting supramolecular architecture. For instance, while methyl viologen forms a simple 2:1 host-guest complex with C4AS, benzyl (B1604629) viologen promotes the formation of a spectacular polymeric capsular structure. In the case of benzyl viologen, the benzyl group penetrates the cavity of the calixarene (B151959), driven by C-H···π interactions, while the pyridinium portion remains outside, leading to a 2:1 stoichiometry where the two calixarene hosts are held apart by the bipyridinium linker. This demonstrates how the benzyl group can direct the formation of extended supramolecular frameworks.

The principles of supramolecular chemistry are broadly applicable to the design of functional materials by controlling intermolecular interactions to guide molecular recognition processes, which in turn lead to specific functions like sensing and catalysis. The construction of these architectures can be achieved using building blocks capable of simultaneous metal coordination and self-complementary hydrogen bonding, leading to predictable topologies.

| Host | Guest | Key Interactions | Resulting Architecture |

| p-Sulfonatocalixarene (C4AS) | Methyl Viologen | Electrostatic | Simple 2:1 host-guest complex. |

| p-Sulfonatocalixarene (C4AS) | Benzyl Viologen (a viologen with benzyl groups) | C-H···π, Hydrogen bonding | Polymeric capsular structure. |

Contributions to Functional Materials Science

The unique properties of quaternary pyridinium compounds make them valuable components in the development of advanced functional materials, with applications in electrochemistry and non-linear optics.

Development of Modified Electrodes for Advanced Electrochemical Applications

Chemically modified electrodes (CMEs) offer significant improvements in analytical performance, including enhanced sensitivity, selectivity, and stability, compared to their unmodified counterparts. The modification of electrode surfaces with organic molecules, such as derivatives of 4-benzyl-1-methylpyridin-1-ium, can impart specific functionalities for targeted electrochemical applications.

Various bipyridine derivatives have been utilized to develop modified electrodes for a range of applications, including the detection of hydrogen peroxide and oxygen. For example, a stable film of 1-phenylmethyl-4,4'-bipyridine (PMB) can be electrografted onto a glassy carbon electrode. This modification can be achieved through the electrochemical reduction of in situ generated diazonium moieties. The resulting PMB-modified electrode exhibits high antifouling properties, making it a robust sensor for environmental monitoring. Such modified electrodes can be used as amperometric sensors, for instance, for the mediated detection of hydrogen peroxide at a negative potential. The performance of these modified electrodes can be characterized by techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS).

The general strategy for developing CMEs involves immobilizing a modifying agent on the surface of a base electrode, which can be achieved through methods like covalent bonding. The choice of the modifying agent is crucial for tailoring the electrode's properties for a specific application.

| Electrode Modifier | Base Electrode | Application | Key Feature |

| 1-Phenylmethyl-4,4'-bipyridine (PMB) | Glassy Carbon | Amperometric sensing of H₂O₂ and O₂ | High antifouling ability. |

| Magnetic Molecularly Imprinted Polymer (MagMIP) | Carbon Paste | Detection of 17-β-estradiol | Increased current intensity and selectivity. |

Organic Materials Exhibiting Non-Linear Optical Properties

Organic materials with delocalized π-electron systems can exhibit significant non-linear optical (NLO) properties, which are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Quaternary pyridinium salts, particularly stilbazolium derivatives, are a prominent class of organic NLO materials.

The NLO response in these molecules originates from a donor-π-acceptor (D-π-A) structure. The stilbazolium cation, which contains an electron-donating group connected to an electron-accepting pyridinium ring through a π-conjugated bridge, is a highly effective chromophore. The presence of strong intramolecular charge transfer from the donor to the acceptor upon excitation is the primary source of the high molecular hyperpolarizability. The structure of these organic molecules can be readily modified through chemical synthesis to optimize their NLO properties.

For a material to exhibit a macroscopic second-order NLO response, the chromophores must be arranged in a non-centrosymmetric fashion in the solid state. Strong Coulombic interactions in ionic organic crystals, such as stilbazolium salts, can facilitate this alignment. The choice of the counter-anion can also influence the crystal structure and, consequently, the bulk NLO properties. Third-order NLO properties, such as self-defocusing, can be investigated using techniques like the Z-scan method.

| Material Class | Key Structural Feature | NLO Property | Application |

| Stilbazolium derivatives | Donor-π-acceptor (D-π-A) structure | Second- and third-order NLO effects | Optical limiting, optical switching, frequency conversion. |

| Organic molecular crystals | Delocalized π-conjugated systems | High nonlinear responses | Ultrafast optical communication, data storage. |

Strategic Reagents and Intermediates in Complex Organic Synthesis

Beyond their applications in materials science, quaternary pyridinium salts serve as valuable intermediates and reagents in synthetic organic chemistry, enabling challenging transformations such as the selective functionalization of C-H bonds.

Site-Selective C-H Functionalization of Pyridine Rings

The direct and site-selective functionalization of C-H bonds in pyridine rings is a formidable challenge in organic synthesis due to the electron-deficient nature of the heterocycle. The activation of pyridine through N-alkylation to form a pyridinium salt alters its reactivity, making it more susceptible to nucleophilic attack and enabling functionalization at specific positions.

A powerful strategy for the C4-functionalization of pyridines involves the formation of N-amidopyridinium salts. These intermediates can undergo a photoinduced intermolecular charge transfer with 1,4-dihydropyridines (DHPs) to initiate a single-electron transfer process without the need for an external photocatalyst. This electron donor-acceptor (EDA) complex formation under visible light irradiation leads to the generation of various radicals (alkyl, acyl, carbamoyl) from the DHPs, which then add selectively to the C4 position of the pyridinium ring. This method provides a mild, metal-free route to synthetically valuable substituted pyridines.

Furthermore, photocatalytic radical-mediated cascades have been developed for the functionalization of the pyridylic C(sp³)–H bond in C4-alkyl N-amidopyridinium salts. This approach relies on the reversible formation of alkylidene dihydropyridine (B1217469) intermediates, which can then be trapped by intermolecular radicals, allowing for rapid structural diversification. These methods highlight the strategic importance of converting pyridines into their quaternary ammonium derivatives to achieve selective C-H functionalization.

| Pyridine Derivative | Reagent/Method | Position of Functionalization | Key Advantage |

| N-Amidopyridinium salts | 1,4-Dihydropyridines (DHPs) / Photoinduced charge transfer | C4 | Metal-free, mild conditions, broad radical scope. |

| C4-Alkyl N-amidopyridinium salts | Photocatalytic radical-mediated cascade | Pyridylic C(sp³)–H | Rapid structural diversification. |

Dearomatization Reactions for Chiral N-Heterocycle Construction

The catalytic dearomatization of pyridinium salts represents a robust strategy for synthesizing chiral nitrogen-containing heterocycles, which are fundamental structural motifs in numerous natural products and pharmaceutical agents. acs.org This approach transforms flat, aromatic pyridine derivatives into three-dimensional, stereochemically rich structures like dihydropyridines and piperidines. acs.orgmdpi.comchemistryviews.org The activation of the pyridine ring by N-alkylation to form a pyridinium salt is a crucial first step, as it renders the system susceptible to nucleophilic attack. mdpi.com

A predominant method in this field is the metal-catalyzed asymmetric dearomatization of pyridinium derivatives. acs.org Copper-catalyzed reactions, in particular, have demonstrated significant success. acs.orgacs.org These systems typically employ a copper salt, such as Cu(OAc)₂ or CuBr·Me₂S, in conjunction with a chiral phosphine (B1218219) ligand, like (S,S)-Ph-BPE or (R,R)-QuinoxP*, to induce enantioselectivity. mdpi.comacs.org The reaction facilitates the C-C bond-forming dearomatization of the pyridinium salt, often through the 1,4-addition of a nucleophile. acs.orgacs.org

The nucleophiles used in these transformations are varied. Grignard reagents have been successfully employed in copper-catalyzed enantioselective 1,4-dearomatization reactions to produce enantioenriched 1,4-dihydropyridine (1,4-DHP) derivatives. acs.org Another approach involves the use of silicon nucleophiles, generated from precursors like Me2PhSi–Bpin, which add to the C4 position of the pyridinium ring with high selectivity. chemistryviews.orgresearchgate.net These reactions often yield functionalized 1,4-dihydropyridines, which are versatile intermediates that can be subsequently reduced to obtain chiral piperidines or oxidized to furnish substituted pyridines. mdpi.comchemistryviews.org

The strategic importance of this methodology lies in its ability to construct chiral N-heterocycles from readily available pyridine precursors. acs.org The resulting enantioenriched products, such as piperidines, are crucial building blocks in medicinal chemistry. chemrxiv.org

Table 1: Examples of Catalytic Asymmetric Dearomatization of Pyridinium Salts This table presents a selection of research findings on the dearomatization of analogous quaternary pyridinium compounds.

| Catalyst System | Chiral Ligand | Nucleophile Source | Product Type | Yield | Enantiomeric Excess (ee) | Reference |

| CuBr·Me₂S | (R,R)-Ph-BPE | Grignard Reagent | 1,4-Dihydropyridine | High | 99% | mdpi.com |

| Cu(CH₃CN)₄PF₆ | (R,R)-Ph-BPE | Me₂PhSi–Bpin | 4-Silylated 1,4-Dihydropyridine | Moderate to Excellent | Excellent | chemistryviews.orgresearchgate.net |

| Cu(OAc)₂ | (S,S)-Ph-BPE | Dimethoxymethyl silane (B1218182) (with aromatic olefins) | 1,4-Dihydropyridine (in situ reduced to piperidine) | Good | High | acs.org |

Precursors for Nitrogen-Rich Heterocyclic Scaffolds

Quaternary pyridinium compounds, including this compound, serve as valuable precursors for the synthesis of nitrogen-rich heterocyclic scaffolds. acs.orgmedwinpublishers.com A classic transformation that exemplifies this utility is the Zincke reaction, where appropriately activated pyridinium salts react with secondary amines, leading to the ring-opening of the pyridine. acs.org This reaction generates highly functionalized intermediates known as Zincke aldehydes (5-amino-2,4-pentadienals), which are versatile building blocks for constructing new heterocyclic systems. acs.org

By tethering a nitrogen-based nucleophile to the pyridine core, the ring-opening process can be coupled with an intramolecular cyclization. acs.org Upon activation of the pyridine to form the pyridinium salt, the tethered nucleophile attacks the ring, inducing a ring-opening cascade that results in the formation of a new, non-pyridine heterocycle that incorporates the original nitrogen atom and the tethered nucleophile. acs.org This strategy has been successfully applied to the synthesis of a variety of substituted indoles and azaindoles. acs.org

This ring-opening/ring-closing approach provides a convergent pathway to complex nitrogen heterocycles from simple pyridine starting materials. chemrxiv.orgacs.org The versatility of the pyridinium salt chemistry allows for the incorporation of diverse substituents, enabling the creation of libraries of nitrogen-containing scaffolds for applications in medicinal chemistry and natural product synthesis. acs.orgnih.govnih.gov This method highlights the role of pyridinium salts not just as stable compounds but as reactive intermediates capable of undergoing profound structural reorganization to yield valuable, often nitrogen-rich, heterocyclic frameworks. acs.orgnih.gov

Table 2: Transformation of Pyridinium Salts into Nitrogen Heterocycles This table outlines the general transformation of pyridinium salts into new heterocyclic systems via ring-opening reactions.

| Starting Material | Key Reaction | Intermediate | Product Scaffold | Significance | Reference |

| Activated Pyridinium Salt | Zincke Reaction (Ring-Opening) | Zincke Aldehyde (5-amino-2,4-pentadienal) | Various Carbocycles and Heterocycles | Provides versatile building blocks for synthesis. | acs.org |

| Pyridine with Tethered Nucleophile | Activation followed by Intramolecular Cyclization/Ring-Opening | Integrated Zincke Aldehyde Motif | Indoles, Azaindoles, Dihydropyrroles | Convergent, two-step synthesis of complex N-heterocycles. | acs.org |

Mechanistic Studies of Environmental Fate and Degradation of Quaternary Pyridinium Compounds

Photocatalytic Degradation Mechanisms

Photocatalytic degradation is a promising advanced oxidation process for the removal of persistent organic pollutants from aqueous environments. The process typically involves the generation of highly reactive species that can break down complex organic molecules into simpler, less harmful substances.

The degradation of many organic pollutants, including those with aromatic and heterocyclic structures, is often initiated by the action of hydroxyl radicals (•OH) and other reactive oxygen species (ROS) generated during photocatalysis. Due to its electrophilic nature, the hydroxyl radical is a powerful oxidizing agent that can attack electron-rich sites on organic molecules. In the case of aromatic compounds, •OH radicals can add to the ring, leading to the formation of hydroxylated intermediates.

Based on studies of related compounds, the initial attack by hydroxyl radicals would likely lead to the formation of hydroxylated derivatives of the benzyl (B1604629) and pyridinium (B92312) rings. Subsequent reactions could involve ring-opening of either the pyridine (B92270) or the benzene (B151609) ring, leading to the formation of aliphatic intermediates. Further oxidation of these intermediates would result in smaller organic acids and eventually mineralization to carbon dioxide, water, and inorganic ions. For instance, the photodegradation of some dihydropyridine (B1217469) derivatives is known to yield the corresponding pyridine analogue as a primary degradation product.

Table 1: Plausible Intermediate Degradation Products of 4-Benzyl-1-methylpyridin-1-ium via Photocatalysis

| Intermediate Compound Name | Chemical Formula | Description |

|---|---|---|

| 4-(Hydroxybenzyl)-1-methylpyridin-1-ium | C₁₃H₁₄NO⁺ | Product of hydroxylation of the benzyl ring. |

| 4-Benzyl-1-methyl-2-hydroxypyridin-1-ium | C₁₃H₁₄NO⁺ | Product of hydroxylation of the pyridinium ring. |

| Benzaldehyde | C₇H₆O | Formed from the cleavage of the bond between the benzyl group and the pyridinium ring. |

| 4-Methyl-1-methylpyridin-1-ium | C₇H₁₀N⁺ | Formed from the cleavage of the bond between the benzyl group and the pyridinium ring. |

| Benzoic Acid | C₇H₆O₂ | Oxidation product of benzaldehyde. |

This table is illustrative and based on general principles of photocatalytic degradation of aromatic compounds, as specific experimental data for this compound is limited.

Abiotic Transformation Pathways in Aquatic Environments

In aquatic environments, abiotic transformation processes such as hydrolysis and photolysis can contribute to the degradation of organic compounds. Quaternary pyridinium salts are generally stable to hydrolysis due to the aromatic nature of the pyridinium ring. The C-N and C-C bonds are not readily cleaved by water under typical environmental pH and temperature conditions.

However, photolysis, or degradation by sunlight, can be a more significant abiotic pathway for some pyridinium compounds, particularly in clear, sunlit surface waters. The absorption of UV radiation can lead to the excitation of the molecule and subsequent bond cleavage or rearrangement. For N-benzyl substituted pyridinium compounds, the benzyl-pyridinium bond could be susceptible to photolytic cleavage. Heterocyclic compounds, in general, can be persistent in the environment and their high water solubility increases the potential for contamination of aquatic systems.

Computational Prediction of Degradation Pathways and Active Sites

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the degradation pathways of organic pollutants and identifying the most reactive sites for radical attack. By calculating parameters such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), researchers can predict the sites most susceptible to electrophilic and nucleophilic attack, respectively.

For this compound, DFT calculations could be employed to:

Determine the electron density distribution and identify electron-rich regions on the benzyl and pyridinium rings that are likely targets for hydroxyl radical attack.

Model the reaction pathways of initial hydroxyl radical addition and hydrogen abstraction to determine the most energetically favorable degradation routes.

Calculate the bond dissociation energies to predict which bonds are most likely to cleave upon excitation or radical attack.

Such computational studies have been successfully applied to understand the adsorption and interaction of other pyridine derivatives with various surfaces and to predict the reactivity of complex organic molecules. For instance, DFT has been used to investigate the corrosion inhibition potential of pyridine derivatives and to model the catalytic degradation of polymers. These approaches could provide valuable insights into the environmental degradation of this compound in the absence of extensive experimental data.

Table 2: Predicted Environmental Fate Properties for this compound

| Property | Predicted Value | Unit | Source |

|---|---|---|---|

| Atmospheric Hydroxylation Rate | 4.37e-11 | cm³/molecule*sec | US EPA CompTox |

| Soil Adsorption Coefficient (Koc) | 617 | L/kg | US EPA CompTox |

| Bioconcentration Factor | 501 | L/kg | US EPA CompTox |

Note: The data in this table are based on computational predictions from the US EPA CompTox Chemicals Dashboard and may not reflect experimentally determined values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.